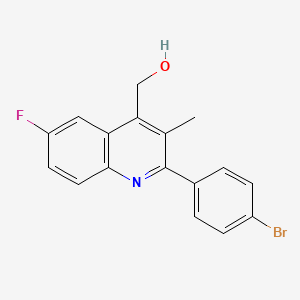
(2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol is a complex organic compound that features a quinoline core substituted with bromine, fluorine, and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the bromine and fluorine substituents. The final step involves the addition of the hydroxymethyl group.
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Bromination and Fluorination:
Hydroxymethylation: The final step involves the addition of a hydroxymethyl group, which can be achieved through a Grignard reaction using formaldehyde and a suitable Grignard reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromine or fluorine substituents using reducing agents like lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: (2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)carboxylic acid.
Reduction: (2-(4-Hydroxyphenyl)-6-fluoro-3-methylquinolin-4-yl)methanol.
Substitution: (2-(4-Methoxyphenyl)-6-fluoro-3-methylquinolin-4-yl)methanol.
科学的研究の応用
Chemistry
In chemistry, (2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the effects of halogenated quinolines on biological systems. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of (2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol involves its interaction with molecular targets in biological systems. The presence of halogen atoms and the hydroxymethyl group allows it to form specific interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research.
類似化合物との比較
Similar Compounds
- (4-Bromophenyl)methanol
- (2-Fluoro-3-methylquinolin-4-yl)methanol
- (4-Bromophenyl)-6-fluoroquinoline
Uniqueness
(2-(4-Bromophenyl)-6-fluoro-3-methylquinolin-4-yl)methanol is unique due to the combination of bromine, fluorine, and a hydroxymethyl group on a quinoline core. This combination of substituents provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H13BrFNO |
|---|---|
分子量 |
346.2 g/mol |
IUPAC名 |
[2-(4-bromophenyl)-6-fluoro-3-methylquinolin-4-yl]methanol |
InChI |
InChI=1S/C17H13BrFNO/c1-10-15(9-21)14-8-13(19)6-7-16(14)20-17(10)11-2-4-12(18)5-3-11/h2-8,21H,9H2,1H3 |
InChIキー |
MJVCEBIIIUEIDI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















